3-(3-Bromopropyl)phenol
Description
3-(3-Bromopropyl)phenol is an organic compound characterized by a phenol group attached to a 3-bromopropyl chain
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-(3-bromopropyl)phenol |
InChI |
InChI=1S/C9H11BrO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6H2 |
InChI Key |
LNLVJOYNKHNXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)phenol typically involves the bromination of 3-propylphenol. One common method is the nucleophilic substitution reaction where 3-propylphenol reacts with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of 3-(3-Bromopropyl)phenol can be achieved through continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of phase-transfer catalysts can also enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromopropyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-(3-Hydroxypropyl)phenol.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form 3-propylphenol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 3-(3-Hydroxypropyl)phenol.
Oxidation: Quinones.
Reduction: 3-Propylphenol.
Scientific Research Applications
3-(3-Bromopropyl)phenol is an organic compound featuring a phenolic structure and a bromopropyl substituent at the meta position relative to the hydroxyl group. It has a molecular formula of . The presence of a phenolic group and a bromine atom gives it unique properties that can influence its reactivity and biological activity. It is primarily used in synthetic organic chemistry as an intermediate for producing more complex organic molecules.
Scientific Research Applications
Chemical Synthesis
- Role as an Intermediate: 3-(3-Bromopropyl)phenol is utilized in chemical synthesis for the production of complex organic molecules. Its structure allows it to be a versatile building block in creating various compounds.
- Electrophilic Aromatic Substitution: The synthesis of 3-(3-Bromopropyl)phenol typically involves electrophilic aromatic substitution reactions, ensuring high purity and yield suitable for laboratory and industrial applications.
Biological Research
- Enzyme Inhibition: Research indicates that 3-(3-Bromopropyl)phenol may possess biological activities, including potential enzyme inhibition and interactions with cellular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins, which may affect their function, while the phenolic group can engage in hydrogen bonding, enhancing biological interactions.
- Multifunctional Polymer Additive: It can be incorporated into a single molecule to develop a multifunctional polymer additive with good anti-aging performance .
Comparison with Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-(3-Bromopropyl)phenol | Bromopropyl chain at the ortho position | Different reactivity due to positional isomerism |
| 4-(3-Bromopropyl)phenol | Bromopropyl chain at the para position | Varies in chemical reactivity compared to meta-substituted |
| 2-Bromophenol | Bromine atom directly attached to phenolic ring | Lacks propyl chain; less versatile than 3-(3-Bromopropyl)phenol |
| 4-Bromophenol | Bromine atom at para position | Similar properties but without propyl chain |
| 3-Phenylpropanol | Precursor without bromine | Lacks halogen functionality; serves as a starting material |
The presence of both a phenolic group and a bromopropyl chain makes 3-(3-Bromopropyl)phenol unique among these compounds, allowing it to participate in a broader range of reactions.
Potential Health Concerns
- Polybrominated Flame Retardants (PBFRs): Bromines are incorporated into organic molecules through addition to carbon-carbon double bonds, substitution in aliphatic hydrocarbons, or substitution . Primary health concerns with some PBFRs include their potential to act as carcinogens, endocrine disruptors, and neurodevelopmental toxicants .
- Liver and Thyroid Effects: Evidence indicates that the liver and possibly the thyroid are the most sensitive organs to brominated diphenyl ethers .
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)phenol involves its interaction with molecular targets through its phenol and bromopropyl groups. The phenol group can form hydrogen bonds with biological molecules, while the bromopropyl chain can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt biological pathways and exert various effects, such as antimicrobial activity.
Comparison with Similar Compounds
3-Bromophenol: Lacks the propyl chain, making it less versatile in certain applications.
3-Phenylpropyl bromide: Lacks the phenol group, reducing its ability to form hydrogen bonds with biological molecules.
3-(3-Hydroxypropyl)phenol: Similar structure but with a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 3-(3-Bromopropyl)phenol is unique due to the presence of both a phenol group and a bromopropyl chain, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Biological Activity
3-(3-Bromopropyl)phenol, an organic compound featuring a phenolic structure with a bromopropyl substituent, has garnered attention for its potential biological activities. Its unique molecular structure allows it to interact with various biological targets, making it a subject of interest in pharmacological and toxicological studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁BrO
- Molecular Weight : 215.09 g/mol
- Structure : The compound consists of a bromine atom attached to a propyl group at the meta position relative to the hydroxyl group on the phenolic ring.
The presence of both the bromine atom and the phenolic OH group enhances its reactivity and biological interactions, particularly through enzyme inhibition and interactions with cellular proteins .
Enzyme Inhibition
Research indicates that 3-(3-Bromopropyl)phenol may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to altered protein function, potentially affecting various metabolic pathways. For instance, its mechanism of action may include:
- Inhibition of Topoisomerase : Similar compounds have shown potential as Topoisomerase inhibitors, which are crucial for DNA replication and repair processes .
- Antioxidant Activity : The phenolic structure is known for its ability to scavenge free radicals, contributing to antioxidant properties that protect against oxidative stress.
Cytotoxicity
Studies have demonstrated that 3-(3-Bromopropyl)phenol exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Viability : In vitro assays indicate significant cytotoxicity against MDA-MB231 (breast cancer) and 3T3 (fibroblast) cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The bromine atom could enhance its ability to penetrate bacterial cell walls, leading to effective inhibition of bacterial growth.
Case Study 1: Antioxidant Properties
A study assessed the antioxidant capacity of 3-(3-Bromopropyl)phenol using various assays such as DPPH radical scavenging and ABTS assays. Results showed that the compound exhibited significant antioxidant activity, comparable to standard antioxidants like quercetin.
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 25 | Quercetin (20) |
| ABTS Scavenging | 30 | Trolox (25) |
This data highlights the potential use of 3-(3-Bromopropyl)phenol in formulations aimed at reducing oxidative stress .
Case Study 2: Anticancer Activity
In an experimental setup involving human cancer cell lines, treatment with varying concentrations of 3-(3-Bromopropyl)phenol resulted in dose-dependent cytotoxicity. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
These results suggest that higher concentrations significantly reduce cell viability, indicating potential for development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
